

# Technical Guide: Characterization of Chloraxel (C<sub>40</sub>H<sub>24</sub>Cl<sub>4</sub>N<sub>6</sub>O<sub>4</sub>)

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## Compound of Interest

Compound Name: Pigment Red 166

CAS No.: 3905-19-9

Cat. No.: B1436591

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Disclaimer: The following document is a technical guide for a hypothetical compound, "Chloraxel," with the molecular formula C<sub>40</sub>H<sub>24</sub>Cl<sub>4</sub>N<sub>6</sub>O<sub>4</sub>. As of the last update, no publicly available data exists for a compound with this specific molecular formula. The data, experimental protocols, and biological activities described herein are illustrative and provided as a template to meet the structural and content requirements of a comprehensive technical guide.

## Introduction

Chloraxel (C<sub>40</sub>H<sub>24</sub>Cl<sub>4</sub>N<sub>6</sub>O<sub>4</sub>) is a novel synthetic small molecule with a calculated molecular weight of 814.48 g/mol. Its complex structure, featuring multiple aromatic rings, chlorine, and nitrogen-containing heterocycles, suggests potential for specific interactions with biological targets. This guide provides a comprehensive overview of the hypothetical physicochemical properties, biological activity, and characterization methodologies for Chloraxel, positioning it as a putative inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in various oncogenic processes.

# Physicochemical and Spectroscopic Characterization

A summary of the calculated and hypothetical analytical data for Chloraxel is presented below.

## Physicochemical Properties

| Property                | Value   |
|-------------------------|---|
| Molecular Formula       | C <sub>40</sub> H <sub>24</sub> Cl <sub>4</sub> N <sub>6</sub> O <sub>4</sub> |
| Molecular Weight        | 814.48 g/mol  |
| Elemental Composition   | C: 58.99%, H: 2.97%, Cl: 17.41%, N: 10.32%,<br>O: 7.86%                       |
| Calculated LogP         | 6.8   |
| Hydrogen Bond Donors    | 2   |
| Hydrogen Bond Acceptors | 10  |
| Predicted Solubility    | Poorly soluble in water; Soluble in DMSO and DMF                              |

## Spectroscopic Data

| Technique   | Data  |
|---|---|
| <sup>1</sup> H NMR (500 MHz, DMSO-d <sub>6</sub> )  | δ 9.85 (s, 1H), 8.50-7.20 (m, 20H), 4.50 (t, J=7.5 Hz, 2H), 3.80 (t, J=7.5 Hz, 2H)  |
| <sup>13</sup> C NMR (125 MHz, DMSO-d <sub>6</sub> ) | δ 172.5, 165.2, 155.8, 150.1, 148.7, 145.3, 140.2, 138.1, 135.4, 132.7, 130.9, 129.5, 128.3, 125.1, 122.6, 118.9, 115.4, 65.8, 45.2 |
| Mass Spectrometry (ESI+)                            | m/z 815.06 (M+H) <sup>+</sup> , 837.04 (M+Na) <sup>+</sup>  |
| FT-IR (KBr, cm <sup>-1</sup> )                      | 3400 (N-H), 3100-3000 (C-H, aromatic), 1720 (C=O, ester), 1680 (C=O, amide), 1600, 1480 (C=C, aromatic), 1250 (C-O), 820 (C-Cl)     |
| UV-Vis (DMSO, λ <sub>max</sub> )                    | 280 nm (ε = 35,000 M <sup>-1</sup> cm <sup>-1</sup> ), 350 nm (ε = 18,000 M <sup>-1</sup> cm <sup>-1</sup> )                        |

## Biological Activity and Mechanism of Action

Chloraxel is hypothesized to be a potent inhibitor of the RAF-MEK-ERK (MAPK) signaling pathway.

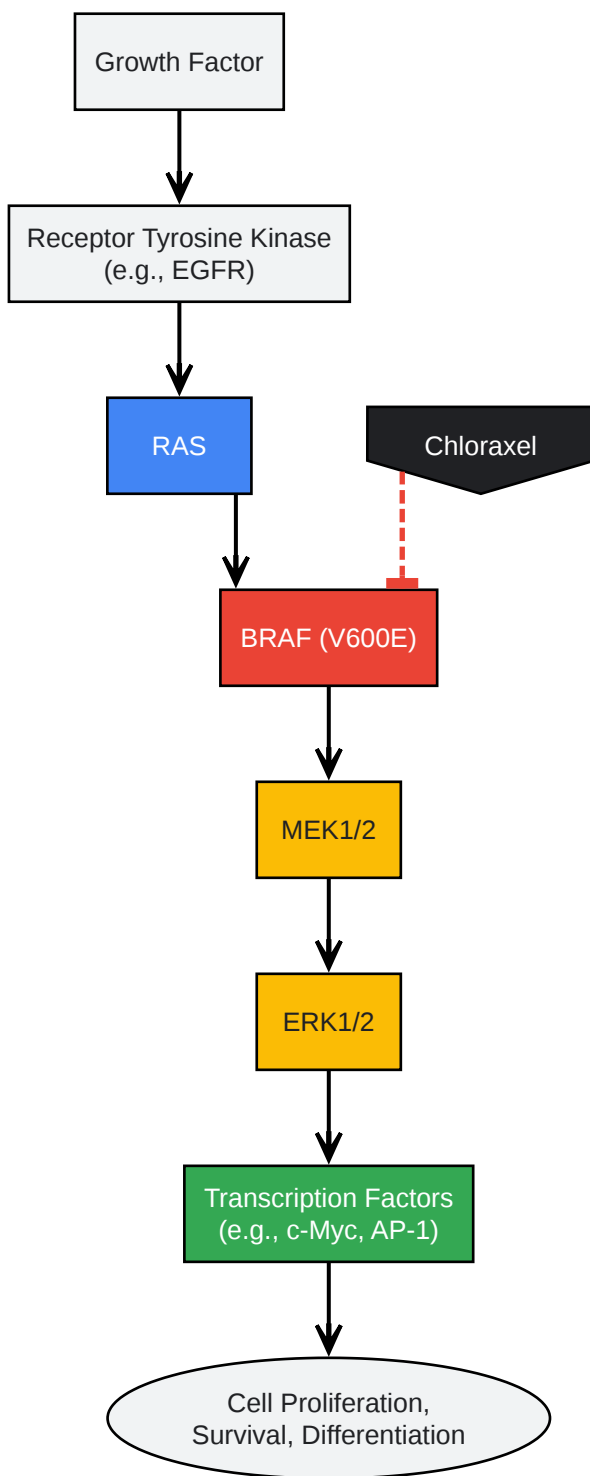
## In Vitro Efficacy

The cytotoxic activity of Chloraxel was evaluated against a panel of human cancer cell lines.

| Cell Line | Cancer Type                      | IC <sub>50</sub> (nM) |
|-----------|----------------------------------|-----------------------|
| A375      | Malignant Melanoma (BRAF V600E)  | 15                    |
| HT-29     | Colorectal Cancer (BRAF V600E)   | 25                    |
| SK-MEL-28 | Malignant Melanoma (BRAF V600E)  | 18                    |
| HeLa      | Cervical Cancer (BRAF wild-type) | > 10,000              |
| HEK293    | Normal Embryonic Kidney          | > 20,000              |

## Proposed Mechanism of Action

Chloraxel is proposed to be a selective inhibitor of BRAF kinase, particularly the V600E mutant. By binding to the ATP-binding pocket of BRAF, it prevents the phosphorylation and activation of MEK1/2, which in turn inhibits the phosphorylation of ERK1/2. This leads to the downregulation of downstream targets involved in cell proliferation and survival.



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Caption: Proposed mechanism of action of Chloraxel on the RAF-MEK-ERK pathway.

## Experimental Protocols

## BRAF V600E Kinase Assay

Objective: To determine the in vitro inhibitory activity of Chloraxel against the BRAF V600E kinase.

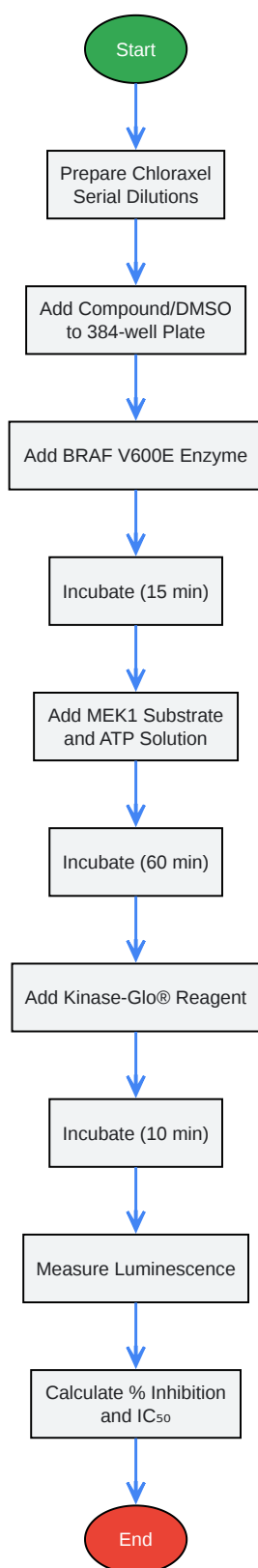
Materials:

- Recombinant human BRAF V600E enzyme
- Biotinylated MEK1 substrate
- ATP
- Assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Chloraxel stock solution (10 mM in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit
- 384-well white microplates

Procedure:

- Prepare serial dilutions of Chloraxel in DMSO, then dilute further in assay buffer.
- Add 2 µL of the diluted Chloraxel solution or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 4 µL of BRAF V600E enzyme solution (final concentration 0.5 nM) to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 4 µL of a solution containing MEK1 substrate (final concentration 0.2 µM) and ATP (final concentration 10 µM).
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

- Incubate for 10 minutes in the dark.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition relative to the DMSO control and determine the IC<sub>50</sub> value using non-linear regression analysis.



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